An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrobenzofuran-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzofuran-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a benzofuran core, a carboxylic acid functional group, and a nitro substituent, imparts a unique combination of chemical reactivity and physical properties. The benzofuran moiety is a recognized pharmacophore present in numerous biologically active compounds.[1] The carboxylic acid group provides a handle for further chemical modifications and influences the molecule's solubility and acidity, while the nitro group significantly impacts its electronic properties and reactivity.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitrobenzofuran-2-carboxylic acid, detailed experimental protocols for their determination, and insights into its chemical behavior. This information is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use of this compound in their work.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Nitrobenzofuran-2-carboxylic acid is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of 5-Nitrobenzofuran-2-carboxylic acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅NO₅ | [3] |
| Molecular Weight | 207.14 g/mol | [3] |
| CAS Number | 10242-12-3 | [3] |
| Appearance | Solid, powder to crystal | [4] |
| Melting Point | 279-284 °C | [3] |
| Predicted pKa | 2.77 ± 0.30 | [5] |
| Solubility | Slightly soluble in water, DMSO, and Methanol. | [4] |
| InChI Key | LZKWLHXJPIKJSJ-UHFFFAOYSA-N | [3] |
| SMILES | OC(=O)c1cc2cc(ccc2o1)=O | [4] |
Spectroscopic Profile
Detailed spectroscopic data for 5-Nitrobenzofuran-2-carboxylic acid is not extensively published. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system. The electron-withdrawing nature of the nitro and carboxylic acid groups will influence the chemical shifts of these protons, generally shifting them downfield. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The carbons of the aromatic ring will appear in the aromatic region, with their specific chemical shifts influenced by the positions of the substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected to appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.14 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂). A GC-MS spectrum is available in the PubChem database.[5]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for the determination of key physicochemical properties of 5-Nitrobenzofuran-2-carboxylic acid. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[6] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak, and the sharpness of the peak can be an indicator of purity.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 5-Nitrobenzofuran-2-carboxylic acid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). A slower heating rate (e.g., 2-5 °C/min) can be used for higher resolution.
-
-
Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point. The integrated area of the peak corresponds to the heat of fusion.
Self-Validation: The instrument should be calibrated using certified standards (e.g., indium and zinc) prior to the measurement. Running a second sample of a known pure compound with a similar melting point can further validate the instrument's performance.
Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7] The method involves equilibrating an excess of the solid compound with the solvent until a saturated solution is formed.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Nitrobenzofuran-2-carboxylic acid (e.g., 10 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, DMSO, methanol) in a glass vial. The excess solid is crucial to ensure saturation.
-
Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered saturated solution with an appropriate solvent.
-
Determine the concentration of 5-Nitrobenzofuran-2-carboxylic acid in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Performing the experiment in triplicate and ensuring consistent results validates the reproducibility of the measurement.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of an ionizable compound. It involves titrating a solution of the compound with a strong base (or acid) and monitoring the pH of the solution as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of 5-Nitrobenzofuran-2-carboxylic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
-
Titration Setup:
-
Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or an automated titrator.
-
-
Titration Procedure:
-
Slowly add the titrant to the sample solution in small increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve (the point of maximum slope).
-
The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).
-
Self-Validation: The titration of a known standard acid (e.g., potassium hydrogen phthalate) should be performed to verify the accuracy of the method and the concentration of the titrant. The shape of the titration curve should be sigmoidal for a monoprotic acid.
Chemical Reactivity and Stability
The chemical reactivity of 5-Nitrobenzofuran-2-carboxylic acid is dictated by its three key functional components:
-
Benzofuran Ring System: The benzofuran ring is an aromatic system, but the fusion of the furan and benzene rings, along with the electron-withdrawing substituents, influences its reactivity in electrophilic aromatic substitution reactions.
-
Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing nitro group.
-
Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the benzene ring towards electrophilic substitution. It can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. Nitroaromatic compounds can be susceptible to degradation under certain conditions.
The compound is expected to be stable under standard laboratory conditions, but should be protected from strong reducing agents and high temperatures to prevent unwanted reactions or decomposition.
Safety, Handling, and Storage
-
Hazards: 5-Nitrobenzofuran-2-carboxylic acid is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[3] It may also cause skin irritation.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.
Applications in Research and Drug Development
5-Nitrobenzofuran-2-carboxylic acid is primarily utilized as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a versatile starting material for the preparation of more complex molecules with potential biological activity. For instance, benzofuran derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][8] The nitro group can be a precursor to an amino group, which can then be further functionalized in the development of novel pharmaceutical candidates.
References
-
PubChem. 5-Nitrobenzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Wang, S. L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29895-29916. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024, 9, 19, 21955–21989. [Link]
-
Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 2005, 62(4), 269-274. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 2022, 15(5), 545. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. jk-sci.com [jk-sci.com]
- 4. 5-Nitrobenzofuran-2-carboxylic acid 97 10242-12-3 [sigmaaldrich.com]
- 5. 5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
